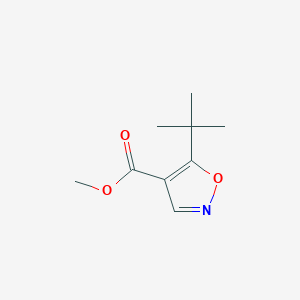

Methyl 5-(tert-butyl)isoxazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 5-tert-butyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3/c1-9(2,3)7-6(5-10-13-7)8(11)12-4/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANPUWOADBFCFPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butyl)isoxazole-4-carboxylate can be achieved through various methods. One common approach involves the cyclization of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions . Another method includes the reaction of propargylic N-hydroxycarbamates with N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and efficient, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butyl)isoxazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include hydroxylamine, alkynes, and toluenesulfonyl chloride. Reaction conditions often involve the use of catalysts like 18-crown-6 and potassium carbonate at elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with alkynes in the presence of 18-crown-6 and potassium carbonate results in isoxazole-linked glyco-conjugates .

Scientific Research Applications

Methyl 5-(tert-butyl)isoxazole-4-carboxylate is a chemical compound featuring a unique isoxazole structure, including a tert-butyl group and a carboxylate functional group. It has a molecular weight of approximately 185.21 g/mol and the molecular formula . This compound is a versatile scaffold in medicinal chemistry and organic synthesis because it exhibits properties typical of carboxylic esters.

Scientific Research Applications

This compound serves as a valuable intermediate in organic synthesis. Its applications include:

- Drug Development It acts as a scaffold for designing new pharmaceuticals with enhanced biological activity. These reactions enhance its utility in synthesizing more complex molecules for pharmaceutical applications.

- Interactions with biological targets Studies often focus on its interactions with biological targets.

- Synthesis of complex molecules It is particularly useful for synthesizing complex molecules for pharmaceutical applications.

Potential Biological Activities

This compound has demonstrated potential biological activities, particularly in medicinal chemistry. Compounds within this class often exhibit:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl 5-methylisoxazole-4-carboxylate | Methyl group at position 5 | Exhibits different biological activities compared to tert-butyl derivative |

| Ethyl 5-(tert-butyl)isoxazole-4-carboxylate | Ethoxy group instead of methoxy | Potentially different solubility and reactivity profiles |

| tert-butyl 3-methylisoxazole-4-carboxylate | Methyl group at position 3 | May show distinct pharmacological properties due to positional changes |

| Methyl 5-(phenyl)isoxazole-4-carboxylate | Phenyl substituent at position 5 | Could have enhanced interactions with biological targets due to aromaticity |

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, modulating their activity and leading to various biological responses . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs differ in substituents at position 5 and the ester group at position 4 (Table 1).

Table 1: Structural Comparison of Methyl 5-(tert-butyl)isoxazole-4-carboxylate and Analogous Compounds

Stability and Degradation

- tert-Butyl instability : Compounds with tert-butyl groups (e.g., 1a and 1b in ) degrade in acidic environments like simulated gastric fluid, suggesting that this compound may exhibit similar instability .

- Halogenated analogs : Fluorophenyl and chlorophenyl derivatives () likely offer enhanced stability due to electron-withdrawing effects, making them more suitable for pharmaceutical applications.

Physicochemical Properties

- Solubility : Methyl esters generally exhibit lower solubility in polar solvents compared to ethyl or tert-butyl esters. For example, Methyl 4-bromo-3-(tert-butyl)isoxazole-5-carboxylate is stored at RT in sealed conditions to prevent moisture absorption .

- Hydrogen bonding: Derivatives with amino or hydroxyl groups (e.g., Methyl 4-amino-3-methoxyisoxazole-5-carboxylate in ) form intramolecular hydrogen bonds, influencing crystallinity and bioavailability.

Biological Activity

Introduction

Methyl 5-(tert-butyl)isoxazole-4-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features an isoxazole ring, which is a five-membered heterocyclic compound containing nitrogen. The tert-butyl group enhances the lipophilicity of the molecule, potentially influencing its biological interactions.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 183.22 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Properties

Recent studies have demonstrated that isoxazole derivatives exhibit significant antimicrobial activity. This compound was evaluated for its efficacy against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimal inhibitory concentration (MIC) values indicated effective antimicrobial properties with low cytotoxicity towards human fibroblast cells .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α when tested in human whole blood cultures stimulated with lipopolysaccharide (LPS) . This suggests potential applications in treating inflammatory diseases.

Anticancer Activity

This compound has also demonstrated anticancer activity. In studies involving various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), the compound exhibited dose-dependent cytotoxicity. The IC values were comparable to known anticancer agents, indicating its potential as a therapeutic agent in oncology .

Table 2: Anticancer Activity Data

| Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis via caspase activation |

| HCT-116 | 12.3 | Cell cycle arrest at G1 phase |

The mechanism by which this compound exerts its biological effects may involve modulation of specific signaling pathways. For instance, it has been suggested that this compound acts as an allosteric modulator of RORγt, a receptor involved in immune response and inflammation . This action could explain its dual role in both anti-inflammatory and anticancer activities.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications at various positions on the isoxazole ring can significantly influence potency and selectivity.

Key Findings from SAR Studies

- Lipophilicity : Increasing lipophilicity at the C-4 position enhances binding affinity to target proteins.

- Substituent Effects : The presence of electron-donating or electron-withdrawing groups at specific positions can alter the compound's bioactivity profile.

- Synthesis Variations : Different synthetic routes yield varying yields and purities, affecting biological evaluations .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth rates compared to controls, suggesting effective systemic absorption and bioavailability.

- Combination Therapies : When used in combination with other chemotherapeutic agents, enhanced efficacy was observed, indicating a synergistic effect that warrants further investigation .

Q & A

Q. How can flow chemistry optimize the large-scale synthesis of this compound while minimizing side reactions?

- Methodological Answer : Use a continuous-flow reactor with temperature-controlled zones (0–50°C) and in-line FTIR monitoring. Optimize residence time (5–10 min) to prevent over-oxidation. Compare batch vs. flow yields (>80% target) and impurity profiles (HPLC-MS). Scale-up using Corning AFR modules for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.